Latrepirdine Dihydrochloride

Pharmacokinetics Polymorphism Alzheimer's Disease

For Alzheimer’s disease or cognitive impairment in vivo studies, procure Latrepirdine dihydrochloride (Dimebon) strictly as Polymorph E (DMB-I form). Inferior polymorphs fail to restore cognitive function due to lower brain AUC. For BPSD research, its unique NPI improvement profile (-1.77 vs placebo) justifies its use. High water solubility (up to 100 mg/mL) enables direct aqueous dilution, avoiding DMSO confounding effects in autophagy and mitochondrial permeability transition assays. Ensure polymorph certification.

Molecular Formula C21H27Cl2N3
Molecular Weight 392.4 g/mol
CAS No. 97657-92-6
Cat. No. B001243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatrepirdine Dihydrochloride
CAS97657-92-6
Synonymsdimebolin
dimebon
dimebone
latrepirdine
PF 01913539
PF 1913539
PF-01913539
PF-1913539
PF01913539
PF1913539
Molecular FormulaC21H27Cl2N3
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl
InChIInChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H
InChIKeyGTWLIQOLGOZTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Latrepirdine Dihydrochloride (CAS 97657-92-6) Baseline Procurement Profile and Key Identifiers


Latrepirdine dihydrochloride (CAS 97657-92-6), also known as Dimebon, is a small molecule with a molecular formula of C₂₁H₂₇Cl₂N₃ and a molecular weight of 392.4 g/mol [1]. It is a neuroactive compound that functions as an antagonist at histaminergic, α-adrenergic, and serotonergic receptors . The compound has been historically marketed as a non-selective antihistamine and has been investigated for its potential in neurodegenerative disorders such as Alzheimer's disease and Huntington's chorea [2].

Why Latrepirdine Dihydrochloride Cannot Be Interchanged with Generic Antihistamines or Neuroprotectants


Latrepirdine dihydrochloride exhibits a distinct polypharmacological profile, targeting multiple receptors and pathways including mitochondrial function and autophagy, which sets it apart from single-target antihistamines like diphenhydramine or other class-specific agents [1]. Its effects on mitochondrial permeability transition pore (mPTP) opening and calcium retention capacity [2], alongside its unique ability to stimulate mTOR- and Atg5-dependent autophagy [3], are not replicated by common comparators. Furthermore, its clinical trial history, including combination studies with memantine [4], demonstrates a complex interplay in neurodegenerative contexts that generic compounds cannot approximate. Substitution without considering these specific, quantifiable differences can lead to invalid experimental or clinical outcomes.

Quantitative Evidence for Differentiated Selection of Latrepirdine Dihydrochloride


Comparative Bioavailability and Cognitive Efficacy of Latrepirdine Polymorphs: Superiority of Form DMB-I (Polymorph E)

The crystalline structure of Latrepirdine dihydrochloride is a critical determinant of its bioavailability and pharmacological activity. A comparative study of six polymorphs (A, B, C, D, E, and F) in SD rats demonstrated that Polymorph E (corresponding to the DMB-I formulation) achieved the highest relative Area Under the Curve (AUC) in both blood and brain, indicating superior systemic and central nervous system exposure [1]. In a scopolamine-induced cognitive impairment model, Polymorph E was the only polymorph whose performance (latent period to enter a dark chamber) was not statistically different from healthy controls, signifying superior cognitive restoration compared to all other tested crystal forms .

Pharmacokinetics Polymorphism Alzheimer's Disease

Meta-Analysis of Latrepirdine vs. Placebo on Cognitive and Functional Outcomes in Alzheimer's Disease Trials

A Cochrane systematic review and meta-analysis of Latrepirdine versus placebo in Alzheimer's disease patients provides quantitative benchmarks for cognitive and functional outcomes across multiple clinical trials [1]. The data shows a small, non-significant benefit on cognitive scales, but a significant benefit on neuropsychiatric symptoms, establishing a unique clinical profile compared to other failed Alzheimer's drug candidates.

Clinical Trial Alzheimer's Disease Meta-analysis

Comparative Solubility Profile of Latrepirdine Dihydrochloride in Common Research Solvents

Solubility is a critical practical differentiator for in vitro and in vivo experimental design. Latrepirdine dihydrochloride exhibits a unique solubility profile compared to its free base and other structurally related compounds. In water, the dihydrochloride salt shows high solubility (up to 100 mg/mL with ultrasonication), whereas the free base and many analogs are practically insoluble . In DMSO, solubility is moderate (approx. 6.4 mg/mL) but can vary significantly between vendors and batches .

Solubility Formulation In Vitro Studies

Differential Stability and Storage Conditions for Latrepirdine Dihydrochloride in Research Settings

The long-term stability of Latrepirdine dihydrochloride powder and its solutions is a key differentiator for laboratory inventory management. Vendor datasheets consistently report that lyophilized powder stored at -20°C is stable for up to 3 years, while solutions in DMSO or other solvents at -80°C are stable for only 6-12 months [1]. This is in contrast to many small molecule antihistamines and neuroprotectants which may degrade more rapidly or require more stringent storage conditions.

Stability Storage Laboratory Management

Target Application Scenarios for Latrepirdine Dihydrochloride Based on Quantitative Evidence


Optimizing In Vivo Efficacy Studies by Procuring the High-Bioavailability Polymorph E (DMB-I)

When planning in vivo studies of Alzheimer's disease or cognitive impairment, researchers should specifically procure Latrepirdine dihydrochloride that is certified as Polymorph E or the DMB-I form. Evidence shows that other polymorphs exhibit significantly lower blood and brain AUC and fail to restore cognitive function in animal models [1]. Using an inferior polymorph can lead to false-negative results and wasted resources. This is the most critical procurement differentiator for this compound.

Investigating Neuropsychiatric Symptoms in Dementia Models

For studies focused on behavioral and psychological symptoms of dementia (BPSD), Latrepirdine dihydrochloride is a uniquely justified tool. Meta-analysis of clinical trial data shows a significant improvement in Neuropsychiatric Inventory (NPI) scores versus placebo (-1.77 points), despite non-significant cognitive effects [2]. This makes it an ideal candidate for investigating mechanisms of agitation, depression, and psychosis in neurodegenerative disease models, where other compounds may lack this specific profile.

Conducting In Vitro Autophagy and Mitochondrial Function Assays with Aqueous Formulations

For cell culture experiments examining mTOR-dependent autophagy or mitochondrial permeability transition, Latrepirdine dihydrochloride offers practical advantages. Its high water solubility (up to 100 mg/mL) allows for direct aqueous dilution, avoiding the confounding effects of DMSO or other organic solvents on cell health and autophagy pathways . This simplifies experimental protocols and improves data quality for assays using primary neurons or sensitive cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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